molecular formula C17H18N4O3S2 B2513895 N-(4-methoxy-1,3-benzothiazol-2-yl)-4-methyl-N-[(oxolan-2-yl)methyl]-1,2,3-thiadiazole-5-carboxamide CAS No. 1170942-72-9

N-(4-methoxy-1,3-benzothiazol-2-yl)-4-methyl-N-[(oxolan-2-yl)methyl]-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2513895
CAS No.: 1170942-72-9
M. Wt: 390.48
InChI Key: UEFLNCBYXIZJJF-UHFFFAOYSA-N
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Description

N-(4-methoxy-1,3-benzothiazol-2-yl)-4-methyl-N-[(oxolan-2-yl)methyl]-1,2,3-thiadiazole-5-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry research, designed around a hybrid structure incorporating two pharmaceutically active heterocyclic systems. The compound features a 1,3-benzothiazole core, a scaffold frequently investigated for its diverse biological activities. This moiety is linked via a carboxamide bridge to a 1,2,3-thiadiazole ring. The 1,2,3-thiadiazole and its isomer, 1,3,4-thiadiazole, are recognized in scientific literature as privileged structures in drug discovery. These nitrogen-sulfur containing heterocycles are known for their strong aromaticity, which contributes to great in vivo stability and is often associated with low toxicity for higher vertebrates . The presence of the =N-C-S- moiety within these rings is frequently associated with a broad spectrum of pharmacological properties . Researchers value such heterocyclic compounds for their potential to interact strongly with biomolecules, including proteins and DNA . The specific molecular architecture of this compound, which combines a methoxy-substituted benzothiazole with a methyl- and tetrahydrofurfuryl-functionalized 1,2,3-thiadiazole carboxamide, suggests potential for multi-target engagement. Its structural profile makes it a valuable candidate for preliminary screening in oncology, infectious disease, and central nervous system (CNS) disorder research , where related analogs have shown promise. The compound's design may facilitate good cell permeability and oral absorption, characteristics often attributed to thiadiazole derivatives due to the lipophilicity imparted by the sulfur atom . This product is provided for research use as a chemical reference standard and for in vitro assay development. It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-4-methyl-N-(oxolan-2-ylmethyl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S2/c1-10-15(26-20-19-10)16(22)21(9-11-5-4-8-24-11)17-18-14-12(23-2)6-3-7-13(14)25-17/h3,6-7,11H,4-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFLNCBYXIZJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Methoxy-1,3-Benzothiazol-2-Amine

Route : Cyclization of 2-amino-4-methoxyphenyl thioamide.
Procedure :

  • Thioamide Formation : Treat 2-amino-4-methoxyphenylacetamide with Lawesson’s reagent in dry toluene under reflux for 6–8 hours.
  • Cyclization : Heat the thioamide intermediate at 120–140°C in the presence of anhydrous potassium carbonate to form the benzothiazole ring.

Reaction Conditions :

Step Reagents/Conditions Yield
1 Lawesson’s reagent, toluene, reflux 75–80%
2 K₂CO₃, 140°C, 4 h 65–70%

Alkylation with (Oxolan-2-yl)Methyl Group

Route : Mitsunobu reaction for selective N-alkylation.
Procedure :

  • React 4-methoxy-1,3-benzothiazol-2-amine with (oxolan-2-yl)methanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0–5°C.

Optimization :

  • Lower temperatures minimize side products (e.g., dialkylation).
  • Yield : 60–65% after column purification.

Synthesis of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid

Hurd-Mory Cyclization for Thiadiazole Core

Route : Reaction of methylhydrazine with thiocyanate derivatives.
Procedure :

  • Thiocyanate Preparation : Treat cyanoacetic acid with thiophosgene in dichloromethane to form 2-cyanoacetyl thiocyanate.
  • Cyclization : React 2-cyanoacetyl thiocyanate with methylhydrazine in ethanol under reflux for 12 hours to yield 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.

Key Parameters :

Parameter Value
Solvent Ethanol
Temperature 80°C
Yield 50–55%

Alternative Route: Oxidative Cyclization

Procedure :

  • Treat methyl thiosemicarbazide with oxalyl chloride in phosphoryl chloride (POCl₃) at 0°C, followed by hydrolysis with aqueous LiOH.
    Advantage : Higher purity (≥90% by HPLC).
    Yield : 58–62%.

Amide Bond Formation

Acid Chloride Method

Procedure :

  • Convert 4-methyl-1,2,3-thiadiazole-5-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane.
  • React the acid chloride with N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]amine in the presence of triethylamine (TEA) as a base.

Conditions :

Parameter Value
Solvent DCM
Temperature 0°C → RT
Yield 70–75%

Coupling Reagent Approach

Procedure :
Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF to activate the carboxylic acid, followed by amine addition.
Advantage : Avoids moisture-sensitive steps.
Yield : 68–72%.

Comparative Analysis of Synthetic Routes

Method Steps Total Yield Key Challenges
Acid Chloride 3 ~50% Moisture sensitivity
Coupling Reagents 3 ~55% Cost of reagents
One-Pot Cyclization/Coupling 2 45–50% Optimization complexity

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-1,3-benzothiazol-2-yl)-4-methyl-N-[(oxolan-2-yl)methyl]-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while nucleophilic substitution can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

Anticancer Applications

The compound has shown promising results in anticancer studies. Its structural components suggest a mechanism that may inhibit cancer cell proliferation through various pathways.

Case Studies and Findings

  • In Vitro Studies : Research indicates that derivatives of thiadiazole compounds exhibit significant cytotoxicity against several cancer cell lines. For instance, compounds similar to N-(4-methoxy-1,3-benzothiazol-2-yl)-4-methyl-N-[(oxolan-2-yl)methyl]-1,2,3-thiadiazole-5-carboxamide have demonstrated effective inhibition of growth in glioblastoma and other malignancies .
  • Mechanistic Insights : The compound's ability to interact with DNA synthesis pathways has been explored. In particular, its potential to inhibit thymidylate synthase (an enzyme critical for DNA replication) suggests that it could be effective against rapidly dividing cancer cells .

Antimicrobial Applications

Beyond its anticancer properties, the compound also exhibits antimicrobial activity, making it a candidate for further investigation in treating infections.

Research Evidence

  • Broad-Spectrum Activity : Studies have indicated that similar thiadiazole derivatives possess antibacterial and antifungal properties. These compounds have been tested against various microbial strains, showing moderate to high efficacy .
  • Mechanisms of Action : The lipophilicity of the compound allows for effective cell membrane penetration, which enhances its bioavailability and therapeutic efficacy against microbial pathogens .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

Key Structural Features

FeatureDescription
Benzothiazole RingEnhances biological activity by facilitating interactions with biological targets.
Thiadiazole MoietyContributes to the compound's ability to inhibit enzymes involved in DNA synthesis.
Oxolane SubstituentIncreases solubility and enhances cellular uptake.

Mechanism of Action

The mechanism of action of N-(4-methoxy-1,3-benzothiazol-2-yl)-4-methyl-N-[(oxolan-2-yl)methyl]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Core Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and analogs from the evidence:

Compound Name / Identifier Core Structure Key Substituents Biological Activity (if Reported) Reference
Target Compound 1,2,3-Thiadiazole-5-carboxamide - N1: 4-Methoxy-1,3-benzothiazol-2-yl
- N2: (Oxolan-2-yl)methyl
Not reported -
Z12 () Thiazole-5-carboxamide - 4-Methyl thiazole
- N-linked 5-(trifluoromethyl)-1,2,4-triazol-3-yl
Not specified
Compound 74 () Thiazole-2-carboxamide - Cyclopropane-1-carboxamide
- 4-Methoxyphenyl and pyrrolidinylbenzoyl groups
Not reported
4-Methyl-2-phenylthiazole derivatives () Thiazole-5-carbohydrazide - Phenyl, hydrazinecarbothioamide, or thiadiazole derivatives Anticancer (HepG-2 IC₅₀: 1.61–1.98 µg/mL)
SP600125 () Anthrapyrazole - None (JNK inhibitor scaffold) JNK inhibition

Key Observations:

  • Core Heterocycles: The target’s 1,2,3-thiadiazole core distinguishes it from thiazole- or triazole-based analogs (e.g., Z12, ).
  • The (oxolan-2-yl)methyl group likely improves solubility, analogous to oxolane-containing compounds in , which balance hydrophobicity for membrane penetration .
  • Biological Activity Gaps: Unlike the anticancer thiazole derivatives in , the target’s activity remains uncharacterized.

Structure-Activity Relationship (SAR) Considerations

  • Methoxy Positioning: The 4-methoxy group on the benzothiazole may mimic electron-donating substituents in ’s active compounds (e.g., 4-methylphenyl), which enhance cytotoxicity .
  • Oxolane vs. Aryl Groups: Replacing aryl substituents (e.g., Z12’s trifluoromethyltriazole) with oxolane could reduce steric hindrance, improving binding to polar active sites .
  • Thiadiazole vs. Triazole Cores: The thiadiazole’s sulfur atoms may confer stronger hydrogen-bonding capacity than triazoles, as seen in ’s sulfonyl-containing triazoles .

Biological Activity

N-(4-methoxy-1,3-benzothiazol-2-yl)-4-methyl-N-[(oxolan-2-yl)methyl]-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action, highlighting its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety, thiadiazole ring, and an oxolane substituent. Its molecular formula is C15H18N4O2SC_{15}H_{18}N_4O_2S with a molecular weight of approximately 342.39 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process often includes the formation of the thiadiazole ring followed by the introduction of the benzothiazole and oxolane moieties. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies : Compounds derived from thiadiazoles were evaluated against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Some derivatives showed IC50 values in the low micromolar range, indicating potent cytotoxicity.
CompoundCell LineIC50 (µM)
4yMCF-70.084 ± 0.020
4yA5490.034 ± 0.008

These results suggest that the compound could selectively inhibit cancer cell proliferation while having reduced effects on non-cancerous cells like NIH3T3 fibroblasts .

The mechanism by which these compounds exert their anticancer effects may involve:

  • Inhibition of Cell Proliferation : Compounds may interfere with cell cycle progression.
  • Induction of Apoptosis : Activation of apoptotic pathways has been observed in treated cancer cells.
  • Aromatase Inhibition : Some derivatives have shown aromatase inhibitory activity which is crucial for estrogen-dependent tumors .

Other Biological Activities

Beyond anticancer properties, related compounds have demonstrated various biological activities:

  • Antimicrobial Effects : Thiadiazole derivatives have shown efficacy against bacterial strains and fungi.
  • Anti-inflammatory Properties : Some studies indicate that these compounds can modulate inflammatory pathways.

Case Studies

Several case studies highlight the therapeutic potential of this class of compounds:

  • Study on Thiadiazole Derivatives : A study published in Acta Pharmaceutica assessed the anticancer activity of several thiadiazole derivatives against MCF-7 and A549 cells. The most active compounds were identified based on their IC50 values and selectivity towards cancer cells .
  • Clinical Relevance : Research into the pharmacokinetics and toxicity profiles is ongoing to evaluate the clinical applicability of these compounds in oncology.

Q & A

Q. What are the key steps for synthesizing N-(4-methoxy-1,3-benzothiazol-2-yl)-4-methyl-N-[(oxolan-2-yl)methyl]-1,2,3-thiadiazole-5-carboxamide?

The synthesis typically involves:

  • Thiadiazole ring formation : Reacting α-haloketones with thiourea under acidic/basic conditions to form the 1,2,3-thiadiazole core .
  • Coupling reactions : Using chloroacetyl chloride or similar reagents to link the benzothiazole and oxolane moieties to the thiadiazole ring. Solvents like dioxane or ethanol and catalysts (e.g., triethylamine) are critical for yield optimization .
  • Purification : Column chromatography or recrystallization (ethanol-DMF mixtures) ensures high purity .

Q. How is the compound characterized to confirm structural integrity?

Standard methods include:

  • Spectroscopy : ¹H/¹³C NMR to verify proton/carbon environments and IR to identify functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹) .
  • Elemental analysis : Comparing experimental vs. calculated C/H/N/S content to confirm purity .
  • Mass spectrometry : High-resolution MS for molecular weight validation .

Q. What structural features influence its reactivity?

  • The 1,2,3-thiadiazole ring is electron-deficient, enabling nucleophilic substitution at the 5-position .
  • The 4-methoxybenzothiazole group provides steric bulk and electron-donating effects, modulating reaction rates .
  • The oxolane (tetrahydrofuran) moiety enhances solubility in polar solvents, affecting reaction kinetics .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in derivatization?

  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates .
  • Temperature control : Reactions involving chloroacetyl chloride require 20–25°C to avoid side products .
  • Catalyst use : Triethylamine or palladium catalysts accelerate coupling steps; inert atmospheres (N₂/Ar) prevent oxidation .

Q. What strategies resolve contradictions between computational and experimental data (e.g., elemental analysis)?

  • Replicate synthesis : Ensure purity via repeated recrystallization or chromatography .
  • Advanced analytics : Use X-ray crystallography to resolve ambiguities in NMR assignments .
  • DFT calculations : Compare optimized geometries with experimental bond lengths/angles to identify discrepancies .

Q. How is the compound evaluated for biological activity, and what are key assay design considerations?

  • In vitro screening : Test against cancer cell lines (e.g., NCI-60 panel) using MTT assays; IC₅₀ values highlight selectivity (e.g., melanoma/breast cancer) .
  • Enzyme inhibition : Measure binding affinity (Kᵢ) to target enzymes (e.g., kinases) via fluorescence polarization .
  • Control experiments : Include positive controls (e.g., doxorubicin) and validate results across multiple replicates .

Q. What reaction mechanisms govern its participation in nucleophilic substitutions or cross-coupling reactions?

  • Nucleophilic aromatic substitution : The thiadiazole’s C5 position reacts with amines/thiols via a two-step addition-elimination pathway .
  • Suzuki-Miyaura coupling : Palladium catalysts enable aryl boronic acid coupling at the benzothiazole ring’s methoxy-substituted position .
  • Acid/base sensitivity : The oxolane group’s ether linkage is prone to cleavage under strong acidic conditions, requiring pH monitoring .

Methodological Insights

Q. How are intermolecular interactions (e.g., hydrogen bonding) analyzed in crystallographic studies?

  • X-ray diffraction : Resolve weak C–H⋯N/O interactions and π-π stacking using software like SHELX .
  • Hirshfeld surface analysis : Quantify contact contributions (e.g., O⋯H vs. S⋯H) to predict packing efficiency .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • ADMET prediction : SwissADME or ADMETLab estimate logP, bioavailability, and CYP450 interactions .
  • Molecular docking (AutoDock Vina) : Simulate binding to therapeutic targets (e.g., EGFR kinase) using PDB structures .

Q. How are synthetic byproducts or degradation products identified during scale-up?

  • HPLC-MS/MS : Monitor reaction progress and detect low-abundance impurities .
  • Stability studies : Accelerated degradation under heat/light (ICH guidelines) identifies vulnerable functional groups (e.g., oxolane ring) .

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